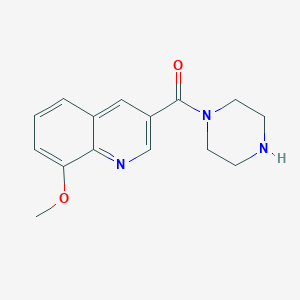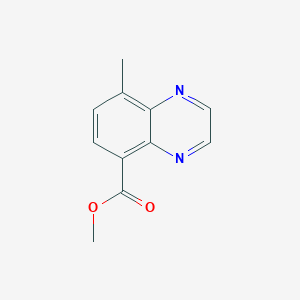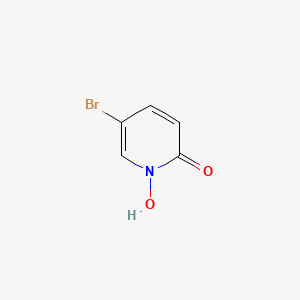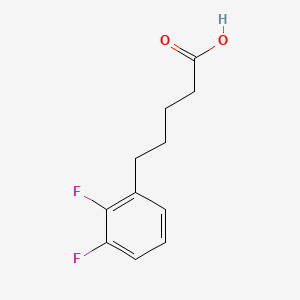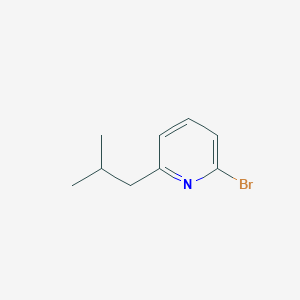
2-Bromo-6-isobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-isobutylpyridine is an organic compound with the molecular formula C9H12BrN and a molecular weight of 214.1 g/mol It is a derivative of pyridine, where a bromine atom is substituted at the second position and an isobutyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-6-isobutylpyridine can be synthesized through various methods. One common method involves the bromination of 6-isobutylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-6-isobutylpyridine, 2-thio-6-isobutylpyridine, etc.
Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.
Applications De Recherche Scientifique
2-Bromo-6-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-isobutylpyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-ethylpyridine
- 2-Bromo-6-propylpyridine
Comparison: 2-Bromo-6-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, or propyl counterparts. This structural variation can lead to differences in solubility, boiling point, and interaction with other molecules, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
2-bromo-6-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
Clé InChI |
MNGUTNCCVJKIAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


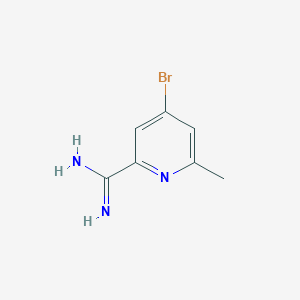
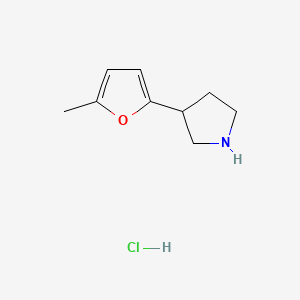

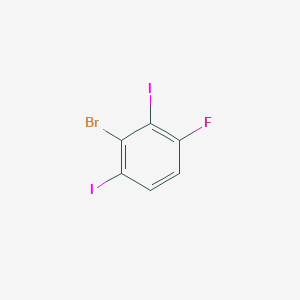
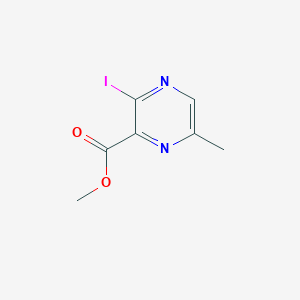
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
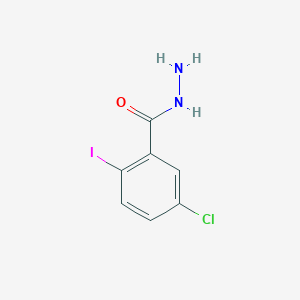
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
